Cas no 6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)
6159-66-6 structure
Product Name:(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
CAS No:6159-66-6
MF:C18H16O7
MW:344.315445899963
CID:516900
PubChem ID:478125
Update Time:2025-04-19
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3(2H,9bH)-Dibenzofurandione,2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione
- (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
- NSC 5889
- Usnic acid, (-)-
- (2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
- BRD-A99182808-001-01-7
- 6159-66-6
- UNII-5HYW08F205
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-dibenzofuran-1,3-dione
- SCHEMBL9982861
- 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- CHEBI:125464
- EINECS 228-181-3
- NSC149788
- NS00120834
- Q27216083
-
- Inchi: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1
- InChI Key: CUCUKLJLRRAKFN-KKIBXBACSA-N
- SMILES: O1C2C(C(C)=O)=C(C(C)=C(C=2[C@]2(C)C(C(C(C)=O)C(C=C12)=O)=O)O)O
Computed Properties
- Exact Mass: 344.08958
- Monoisotopic Mass: 344.089603
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 734
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121
- XLogP3: 1.4
Experimental Properties
- Density: 1.49
- Boiling Point: 594.8°C at 760 mmHg
- Flash Point: 219.1°C
- Refractive Index: 1.643
- PSA: 117.97
- LogP: 2.12660
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18532942-0.05g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.1g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.25g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-1.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-2.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
| Enamine | EN300-18532942-5.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 5.0g |
$34.0 | 2025-03-21 | |
| Enamine | EN300-18532942-10.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 10.0g |
$61.0 | 2025-03-21 | |
| 1PlusChem | 1P00EAS3-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$83.00 | 2024-04-22 | |
| 1PlusChem | 1P00EAS3-2.5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 2.5g |
$84.00 | 2024-04-22 |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one) Related Products
- 125-46-2(Usnic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent